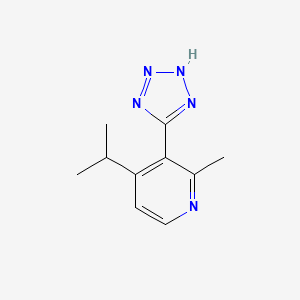
2-(benzylthio)-1-(2-pyridinylmethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-1-(2-pyridinylmethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BZP and has been extensively studied for its unique properties and potential benefits.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Properties
The complex chemistry and properties of compounds containing the benzimidazole moiety, such as 2-(benzylthio)-1-(2-pyridinylmethyl)-1H-benzimidazole, have been a subject of extensive study. These compounds exhibit a fascinating variability in their chemical behavior and have shown potential in forming complex compounds with significant spectroscopic, structural, magnetic, biological, and electrochemical properties. This versatility makes them a focal point for further investigation into unexplored analogues and potential applications in various fields, including materials science and biology (Boča, Jameson, & Linert, 2011).
Synthetic Strategies
The synthesis of 2-arylthio-benzazoles, a category that includes this compound, has garnered attention due to their diverse biological and pharmacological properties. The most general and applicable synthetic method involves C–S cross-coupling, highlighting the ease of accessing these compounds and their broad substrate scope. This methodological advantage paves the way for the creation of a variety of 2-arylthio-benzazoles, further expanding their application in medicinal chemistry and drug development (Vessally et al., 2018).
Optoelectronic Materials
Benzimidazole derivatives, including those related to this compound, have been explored for their application in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials that exhibit photo- and electroluminescence. Such materials are crucial for the development of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The versatility of these compounds in creating materials for nonlinear optical applications and colorimetric pH sensors further underscores their importance in advancing optoelectronic technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Therapeutic Applications
The therapeutic potential of benzothiazoles, closely related to benzimidazole compounds, has been extensively reviewed, highlighting their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity and synthetic accessibility of the 2-arylbenzothiazole moiety, in particular, are under investigation for the treatment of cancer, demonstrating the critical role of these compounds in the discovery of new therapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-(pyridin-2-ylmethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-2-8-16(9-3-1)15-24-20-22-18-11-4-5-12-19(18)23(20)14-17-10-6-7-13-21-17/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGUHKUROHVBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5557183.png)


![4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5557188.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)
![2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5557223.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5557224.png)
![3-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5557234.png)
![5-bromo-3-[(4-methylphenyl)imino]-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5557243.png)
![N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide](/img/structure/B5557247.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5557263.png)

![N-[4-(cyanomethyl)phenyl]-3-methylbenzamide](/img/structure/B5557278.png)
